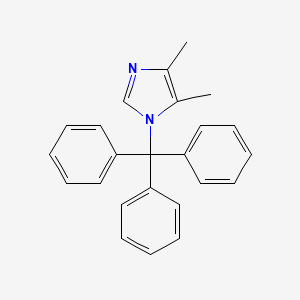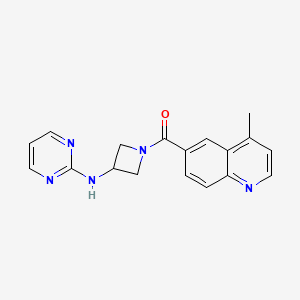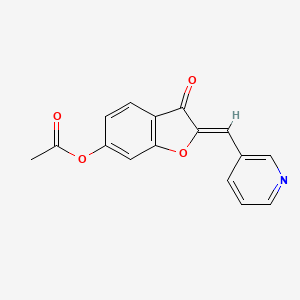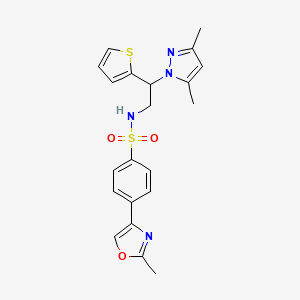
4,5-dimethyl-1-(triphenylmethyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-dimethyl-1-(triphenylmethyl)-1H-imidazole, commonly referred to as 4,5-DM-TPI, is an organic compound belonging to the imidazole family. It is a white, crystalline solid with a melting point of 159-161 °C and a boiling point of 218-219 °C. 4,5-DM-TPI has a wide range of applications in scientific research and is used as a building block in organic synthesis. It has been studied extensively in the fields of biochemistry and physiology, and has been used in laboratory experiments to investigate the mechanisms of action of various biological processes.
科学研究应用
4,5-DM-TPI has been used extensively in scientific research due to its unique properties. It has been used as a building block in organic synthesis, and has been used to synthesize a variety of compounds with pharmaceutical and biological applications. It has also been used in the study of various biochemical and physiological processes, such as enzyme kinetics and signal transduction pathways. Additionally, it has been used in laboratory experiments to investigate the mechanisms of action of various biological processes.
作用机制
The mechanism of action of 4,5-DM-TPI is not fully understood. However, it is known to interact with specific proteins and enzymes, and is thought to play a role in the regulation of various biochemical and physiological processes. In particular, it is known to interact with a variety of kinases, including protein kinase C, and is thought to play a role in the regulation of signal transduction pathways. Additionally, it has been shown to interact with the serotonin transporter, and is thought to play a role in the regulation of serotonin levels in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,5-DM-TPI are not fully understood. However, it has been shown to interact with a variety of proteins and enzymes, and is thought to play a role in the regulation of various biochemical and physiological processes. In particular, it has been shown to interact with a variety of kinases, and is thought to play a role in the regulation of signal transduction pathways. Additionally, it has been shown to interact with the serotonin transporter, and is thought to play a role in the regulation of serotonin levels in the brain.
实验室实验的优点和局限性
The use of 4,5-DM-TPI in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is a relatively stable compound, making it ideal for use in a variety of experiments. However, it is important to note that 4,5-DM-TPI is a relatively weak inhibitor of many enzymes, and is not always suitable for use in experiments requiring the inhibition of specific enzymes. Additionally, it is not always suitable for use in experiments requiring the inhibition of specific proteins.
未来方向
The future potential applications of 4,5-DM-TPI are vast. There is potential for further research into its biochemical and physiological effects, as well as its potential role in the regulation of various biochemical and physiological processes. Additionally, further research into its use as a building block in organic synthesis could yield new compounds with pharmaceutical and biological applications. Finally, further research into its use as an inhibitor of various enzymes and proteins could yield new insights into the regulation of various biochemical and physiological processes.
合成方法
4,5-DM-TPI can be synthesized from a variety of starting materials. The most common approach is to use 4,5-dimethyl-1-(triphenylmethyl) imidazole hydrochloride as the starting material. This can be synthesized from the reaction of 4,5-dimethyl-1-(triphenylmethyl) imidazole with hydrochloric acid. This reaction yields the corresponding hydrochloride salt, which can be purified by recrystallization. Other methods of synthesis involve the reaction of 4,5-dimethyl-1-(triphenylmethyl) imidazole with various reagents, such as bromine, hydrogen bromide, or sulfuric acid.
属性
IUPAC Name |
4,5-dimethyl-1-tritylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2/c1-19-20(2)26(18-25-19)24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFXUIIBYSDKKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2458513.png)
![1-(2-Chlorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol](/img/structure/B2458514.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(N-cyclopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2458518.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2458519.png)


![4-[[2-[(3-Cyclopentylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2458524.png)



![{6-Oxaspiro[3.4]octan-7-yl}methanamine hydrochloride](/img/structure/B2458529.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2458530.png)
